3-(3-Aminocyclohexyl)propanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

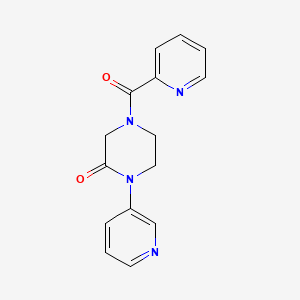

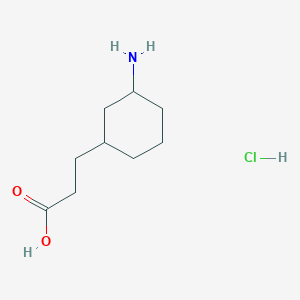

“3-(3-Aminocyclohexyl)propanoic acid;hydrochloride” is a chemical compound with the CAS Number: 1374656-67-3 . It has a molecular weight of 207.7 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

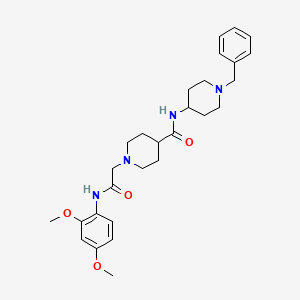

The InChI code for this compound is 1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H . This indicates that the compound has a cyclohexyl group attached to a propanoic acid moiety, with an additional amine group on the cyclohexyl ring.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Molecular Structure Analysis

Research conducted on compounds structurally related to 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride, such as 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, has revealed insights into their crystal and molecular structures. These compounds, utilized as anti-ulcer agents, demonstrate a rigid bentrod-like conformation with significant implications for their biological activity and interaction with biological receptors. The structural analysis is crucial for understanding the compound's pharmacological potential and designing derivatives with improved efficacy and specificity (Koyano et al., 1986).

Synthesis and Material Applications

Further research into the synthesis and application of related compounds highlights their versatility. For example, the use of phloretic acid (PA) derived from similar structural precursors for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation demonstrates the potential for creating bio-based polymers with desirable thermal and thermo-mechanical properties. Such applications are pivotal for developing new materials for a wide range of uses, from industrial to biomedical applications (Trejo-Machin et al., 2017).

Antioxidant and Anti-inflammatory Activity

The conjugation of amino acids with N-Aroyl-N, N′-Dicyclohexyl Urea, synthesizing derivatives from similar structures, has been shown to produce molecules with potent antioxidant properties comparable to ascorbic acid. This research underlines the compound's utility in designing new antioxidant and anti-inflammatory agents, which could be significant for treating various oxidative stress-related diseases and conditions (Sahoo et al., 2011).

Anticancer Applications

The synthesis and evaluation of new S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives from related compounds have shown significant anticancer activities. This highlights the potential of 3-(3-Aminocyclohexyl)propanoic acid;hydrochloride and its derivatives in drug development, specifically in designing new anticancer agents. Such research is vital for expanding the arsenal of anticancer drugs with varying mechanisms of action (Saad & Moustafa, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gear .

Propriétés

IUPAC Name |

3-(3-aminocyclohexyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c10-8-3-1-2-7(6-8)4-5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBUFDNJXSLXJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d][1,3]dioxol-5-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2855178.png)

![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)

![(2R,3As,5R,6aS)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2855181.png)

![1-(2-Fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea](/img/structure/B2855183.png)

![8-(3-((2,4-dimethoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855184.png)

![3-[[(1-Propan-2-ylpyrazol-3-yl)amino]methyl]benzenesulfonyl fluoride](/img/structure/B2855190.png)

![Methyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2855193.png)

![2-Amino-6,6-difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2855195.png)

![methyl 3-(N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2855197.png)

![5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2855198.png)